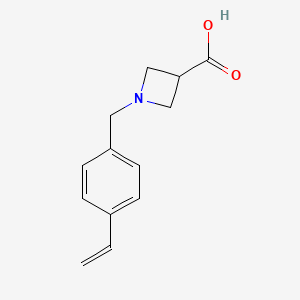

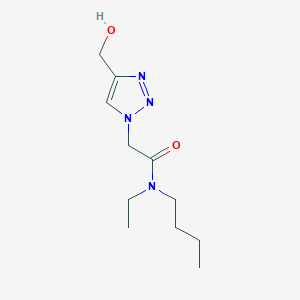

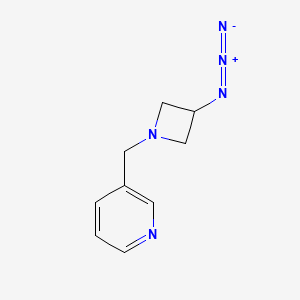

3-Azido-1-heptylazetidine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of azetidines, a class of compounds to which 3-Azido-1-heptylazetidine belongs, is an important area of research. The [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Chemical Reactions Analysis

The chemical reactions involving azetidines are diverse. The aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is a common method for synthesizing functionalized azetidines .Applications De Recherche Scientifique

Molecular Interaction and Genotoxicity

3-Azido compounds, like 3'-Azido-3'-deoxythymidine (AZT), have been extensively studied for their interactions with DNA and proteins, contributing to our understanding of molecular mechanisms. For instance, AZT has been shown to incorporate into cellular DNA, causing mutations and potentially contributing to carcinogenicity due to the loss of heterozygosity in genes like thymidine kinase (TK) (Meng et al., 2000).

Antiviral Properties and Resistance Patterns

The antiviral properties of AZT and similar 3'-azido compounds have been a focal point in research, particularly against viruses like HIV. These compounds exhibit strong antiviral activity and have unique resistance patterns, making them valuable in the treatment of viral infections (Sluis-Cremer et al., 2009).

Mechanisms of Drug Toxicity

Understanding the toxicity mechanisms of 3'-azido compounds is crucial for improving therapeutic indices. Research has demonstrated that compounds like AZT can induce genotoxicity by integrating into human DNA, causing single-strand DNA gaps and double-strand breaks, hinting at potential genetic instability and toxicity (Cooper & Lovett, 2011).

Drug Binding and Interaction Studies

Studies have also delved into the binding interactions of 3'-azido compounds with proteins like human serum albumin (HSA), revealing new drug binding sites and the impact of these interactions on drug distribution and multi-drug therapy efficacy (Zhu et al., 2008).

Safety and Hazards

Propriétés

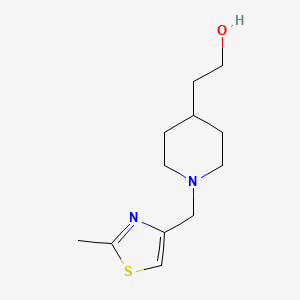

IUPAC Name |

3-azido-1-heptylazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4/c1-2-3-4-5-6-7-14-8-10(9-14)12-13-11/h10H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZCUMGNRGBUNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCN1CC(C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.